4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile
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Overview
Description
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile is a chemical compound with the molecular formula C13H10IN3O. It is characterized by the presence of an iodine atom, a pyrimidinyl group, and a benzenecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile typically involves the following steps:
Iodination: The starting material, 2,6-dimethyl-4-pyrimidinol, undergoes iodination to introduce the iodine atom at the 5-position.
Nucleophilic Substitution: The iodinated pyrimidinol is then reacted with 4-cyanophenol in the presence of a base to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a de-iodinated product.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: De-iodinated pyrimidinyl derivatives.
Substitution: Various substituted pyrimidinyl compounds.
Scientific Research Applications
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to investigate the effects of iodine-containing compounds on cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The iodine atom plays a crucial role in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile is unique due to its specific structural features. Similar compounds include:
4-[(5-Bromo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile: Similar structure but with a bromine atom instead of iodine.
4-[(5-Chloro-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile: Similar structure but with a chlorine atom instead of iodine.
These compounds differ in their reactivity and biological activity due to the different halogen atoms present.
Properties
IUPAC Name |
4-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c1-8-12(14)13(17-9(2)16-8)18-11-5-3-10(7-15)4-6-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGKDCHEALWYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OC2=CC=C(C=C2)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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